
Strontium cation Sr-89
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium cation Sr-89 is a radioactive isotope of strontium that is commonly used in scientific research and medical applications. It is a beta-emitting radionuclide that has a half-life of 50.5 days and decays by emitting high-energy electrons. Its unique properties make it an excellent tool for investigating a variety of biological processes and for treating certain medical conditions.
Applications De Recherche Scientifique
Adsorption and Desorption in Wetlands
Strontium, including its isotope Sr-89, plays a significant role in environmental studies, particularly in understanding its behavior in wetlands. A study by Boyer et al. (2018) investigated the adsorption and desorption of Sr on various natural wetland substrates. The research found that proteins in organic matter support strong and poorly reversible Sr adsorption, which has implications for Sr pollution remediation in wetlands (Boyer et al., 2018).
Analytical Methods for Sr-89
The development of efficient and rapid analytical methods for detecting and quantifying Sr-89 is crucial for various applications. Heilgeist (2000) described an integrated system using ion chromatography for Sr isolation and purification in food, which is essential in cases of increased radionuclide release (Heilgeist, 2000).
Characterization in Pharmaceuticals and Bioactive Glasses
Sr-89's role in biomedical science is significant, especially in bone growth and osteoporosis prevention. Bonhomme et al. (2012) demonstrated that 87Sr NMR spectroscopy is a valuable tool for characterizing strontium environments in bioactive glasses, crucial for understanding their structure and properties (Bonhomme et al., 2012).
Removal from Aqueous Solutions
Research by Nur et al. (2017) explored the removal of Sr, including Sr-89, from aqueous solutions and synthetic seawater using resorcinol formaldehyde polycondensate resin. This study is crucial for understanding Sr recovery from seawater and its industrial applications (Nur et al., 2017).
Standardization and Radioactivity Analysis
Standardization of Sr-89 is vital for its application in radiotherapy. Csete et al. (2002) reported on the standardization of Sr-89, highlighting the precision and accuracy of the measurement techniques used (Csete et al., 2002). Additionally, Heckel and Vogl (2009) described a rapid method for determining Sr-89 activity concentrations, emphasizing the importance of timely and accurate analysis in environmental and nuclear samples (Heckel & Vogl, 2009).
Sr Isotopes in Ecological Research
Sr isotopes, including Sr-89, are used in ecological and palaeoecological research for biogeographical information. Crowley et al. (2017) discussed how Sr isotopes in various materials reflect local geology, providing valuable insights into regional ecological dynamics (Crowley et al., 2017).
Propriétés
Numéro CAS |
145361-94-0 |
|---|---|
Nom du produit |
Strontium cation Sr-89 |
Formule moléculaire |
Sr+2 |
Poids moléculaire |
88.907451 g/mol |
Nom IUPAC |
strontium-89(2+) |
InChI |
InChI=1S/Sr/q+2/i1+1 |
Clé InChI |
PWYYWQHXAPXYMF-OUBTZVSYSA-N |
SMILES isomérique |
[89Sr+2] |
SMILES |
[Sr+2] |
SMILES canonique |
[Sr+2] |
Synonymes |
89Sr radioisotope Sr-89 radioisotope Strontium-89 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




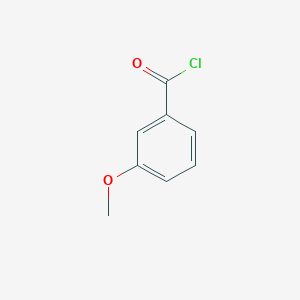
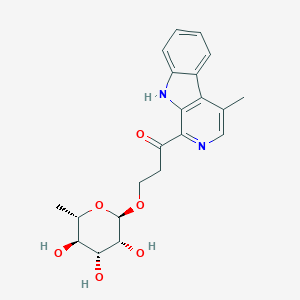
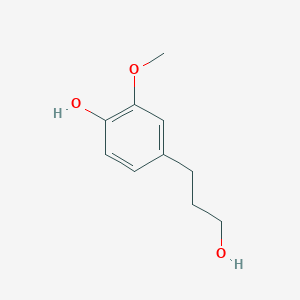
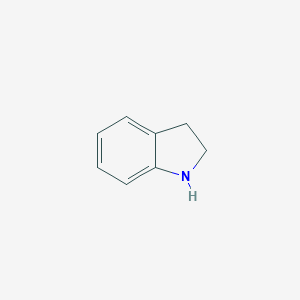
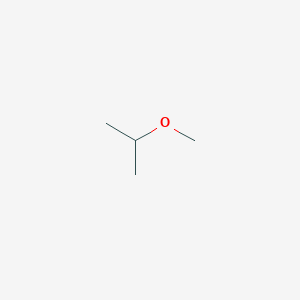


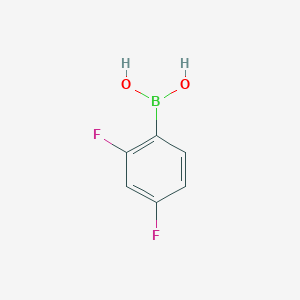
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)
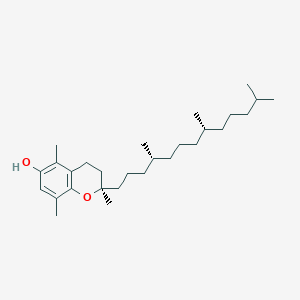
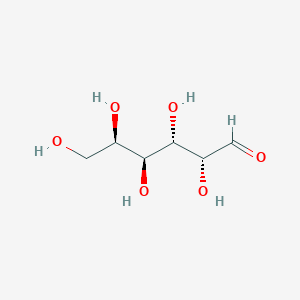
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)